![molecular formula C19H20N2O4S B1674764 Hidroxi-pioglitazona CAS No. 146062-44-4](/img/structure/B1674764.png)
Hidroxi-pioglitazona
Descripción general
Descripción
Leriglitazone es un agonista selectivo del receptor gamma activado por proliferadores de peroxisomas y un metabolito de la glitazona pioglitazona . Se ha desarrollado para el tratamiento de enfermedades neurodegenerativas, como la adrenomieloneuropatía y la adrenoleucodistrofia cerebral . Este compuesto ha demostrado ser prometedor para modular la función mitocondrial y reducir la neuroinflamación .
Aplicaciones Científicas De Investigación
Diabetes Management
Hydroxypioglitazone, like its parent compound pioglitazone, plays a crucial role in managing blood glucose levels. Studies have shown that pioglitazone significantly improves glycemic control by enhancing insulin sensitivity and modulating lipid profiles in patients with type 2 diabetes. The effectiveness of hydroxypioglitazone in this context stems from its ability to activate PPARγ, leading to improved transcription of insulin-responsive genes involved in glucose and lipid metabolism .
Cancer Therapy
Recent investigations have highlighted the potential of hydroxypioglitazone in modulating drug resistance in cancer treatments. For instance, studies involving osteosarcoma cells demonstrated that hydroxypioglitazone could enhance the efficacy of doxorubicin, a common chemotherapeutic agent, by downregulating drug resistance-related genes such as MDR1 and IL8. This synergistic effect suggests that hydroxypioglitazone may be beneficial in overcoming resistance to chemotherapy .
Neurodegenerative Diseases
Emerging research indicates that hydroxypioglitazone may have applications in treating neurodegenerative diseases. It has been investigated for its effects on mitochondrial function and cellular metabolism, which are critical in conditions such as adrenomyeloneuropathy and cerebral adrenoleukodystrophy. The compound's ability to influence neuroinflammatory pathways positions it as a potential therapeutic agent in these contexts.
Metabolic Syndrome and Cardiovascular Health
Hydroxypioglitazone's role extends to cardiovascular health, particularly concerning left ventricular hypertrophy associated with hypertension. Studies have shown that pioglitazone administration can lead to improvements in cardiac structure and function by reducing fibrosis and inflammatory responses within the heart . This suggests that hydroxypioglitazone may also contribute positively to cardiovascular health through similar mechanisms.
Pharmacokinetics
Hydroxypioglitazone is present in human serum at concentrations equal to or greater than those of pioglitazone itself. This pharmacokinetic profile indicates its potential effectiveness as an active metabolite contributing to the therapeutic effects observed with pioglitazone treatment.
Case Studies
Several case studies have documented the efficacy of pioglitazone and its metabolites:
- A randomized controlled trial involving 408 patients demonstrated significant reductions in HbA1c levels with pioglitazone treatment, highlighting its effectiveness in managing type 2 diabetes .
- In vivo studies on osteosarcoma models revealed that combining hydroxypioglitazone with doxorubicin resulted in enhanced cytotoxicity against drug-resistant cancer cells .
- Research on ZDF rat models showed that treatment with pioglitazone led to improved metabolic profiles, including reduced blood glucose levels and improved lipid profiles, indicating its broad applicability in metabolic disorders .
Mecanismo De Acción
Leriglitazone ejerce sus efectos al activar el receptor gamma activado por proliferadores de peroxisomas, un receptor nuclear involucrado en la regulación de la expresión génica relacionada con el metabolismo celular, la inflamación y la función mitocondrial . Al unirse a este receptor, leriglitazone modula la expresión de genes involucrados en la reducción de la neuroinflamación y la promoción de la salud mitocondrial .
Compuestos similares:
Unicidad de Leriglitazone: Leriglitazone es único debido a su capacidad para cruzar la barrera hematoencefálica y sus posibles efectos terapéuticos sobre las enfermedades neurodegenerativas . A diferencia de la pioglitazona y la rosiglitazona, que se utilizan principalmente para la diabetes, leriglitazone se desarrolla específicamente para atacar las vías neuroinflamatorias y neurodegenerativas .
Análisis Bioquímico
Biochemical Properties
Hydroxypioglitazone interacts with the nuclear receptor PPARγ . It has a lower binding affinity and reduced potency in coregulator recruitment assays compared to pioglitazone . The altered hydrogen bonding network of Hydroxypioglitazone could underlie its reduced affinity and potency compared to pioglitazone .
Cellular Effects
Hydroxypioglitazone stabilizes the PPARγ activation function-2 (AF-2) coactivator binding surface better than pioglitazone . This stabilization leads to better transcriptional efficacy (maximal transactivation response) in a cell-based assay that reports on the activity of the PPARγ ligand-binding domain .
Molecular Mechanism
The molecular mechanism of Hydroxypioglitazone involves its binding to the PPARγ ligand-binding domain (LBD). The X-ray crystal structure of Hydroxypioglitazone bound to PPARγ LBD reveals an altered hydrogen bonding network compared to pioglitazone . This alteration could explain the reduced affinity and potency of Hydroxypioglitazone compared to pioglitazone .
Temporal Effects in Laboratory Settings
It is known that Hydroxypioglitazone affects both the potency and efficacy of PPARγ agonist activity .
Metabolic Pathways
Hydroxypioglitazone is involved in the metabolic pathway of pioglitazone, being formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 .
Transport and Distribution
It is known that Hydroxypioglitazone binds to the PPARγ ligand-binding domain (LBD), suggesting that it may be transported to wherever PPARγ is located within the cell .
Subcellular Localization
The subcellular localization of Hydroxypioglitazone is likely to be wherever PPARγ is located within the cell, given its binding to the PPARγ ligand-binding domain (LBD) . Specific studies on the subcellular localization of Hydroxypioglitazone have not been conducted.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de leriglitazona implica múltiples pasos, comenzando desde el derivado de piridina apropiado. Los pasos clave incluyen:
Formación del anillo de piridina: Esto implica la reacción de un aldehído adecuado con una amina para formar el anillo de piridina.
Eterificación: El derivado de piridina se somete a eterificación con un derivado de fenol.
Formación de tiazolidindiona: El paso final implica la formación del anillo de tiazolidindiona mediante una reacción de ciclación.
Métodos de producción industrial: La producción industrial de leriglitazona sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la eficacia del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Leriglitazone se somete a diversas reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona.
Reducción: El grupo cetona se puede reducir nuevamente a un grupo hidroxilo.
Sustitución: El enlace éter puede sufrir reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.
Sustitución: Se utilizan comúnmente nucleófilos como alcóxidos y tiolatos.
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados de leriglitazone con modificaciones en los grupos funcionales hidroxilo, cetona y éter .
Comparación Con Compuestos Similares
Pioglitazone: Another peroxisome proliferator-activated receptor gamma agonist used primarily for the treatment of type 2 diabetes.
Rosiglitazone: Similar to pioglitazone, used for diabetes management.
Uniqueness of Leriglitazone: Leriglitazone is unique due to its ability to cross the blood-brain barrier and its potential therapeutic effects on neurodegenerative diseases . Unlike pioglitazone and rosiglitazone, which are primarily used for diabetes, leriglitazone is specifically developed for targeting neuroinflammatory and neurodegenerative pathways .
Actividad Biológica
Hydroxypioglitazone, also known as Leriglitazone or 1-hydroxypioglitazone (PioOH), is a significant metabolite of pioglitazone, an FDA-approved medication primarily used for the management of type 2 diabetes mellitus. This compound acts as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, influencing various metabolic pathways. Understanding the biological activity of hydroxypioglitazone is crucial for evaluating its therapeutic potential and safety profile.
Biological Activity
Mechanism of Action
Hydroxypioglitazone functions by binding to the PPARγ ligand-binding domain (LBD), which plays a pivotal role in regulating glucose metabolism and lipid homeostasis. Upon binding, it stabilizes the activation function-2 (AF-2) coactivator binding surface, enhancing the recruitment of coactivators necessary for transcriptional activation of target genes involved in insulin sensitivity and glucose uptake .
Key Findings
-
Binding Affinity and Potency
- Hydroxypioglitazone exhibits a binding affinity (Ki) of approximately 1.2 μM and an effective concentration (EC50) of 680 nM in inducing transcriptional efficacy on PPARγ .
- Compared to pioglitazone, hydroxypioglitazone shows reduced potency in coregulator recruitment assays, indicating that hydroxylation alters its interaction with PPARγ .
- Transcriptional Efficacy
- Structural Insights
Comparative Data Table
Compound | Ki (μM) | EC50 (nM) | Biological Activity |
---|---|---|---|
Hydroxypioglitazone | 1.2 | 680 | PPARγ agonist; moderate efficacy |
Pioglitazone | N/A | N/A | PPARγ agonist; high efficacy |
Clinical Relevance
Research indicates that hydroxypioglitazone may be present in human serum at concentrations equal to or greater than pioglitazone itself, emphasizing its physiological significance and potential contribution to therapeutic outcomes .
Pharmacokinetics
A study highlighted that the half-life of hydroxypioglitazone is approximately three times longer than that of pioglitazone, suggesting prolonged systemic exposure which could influence its effectiveness and side effect profile .
Propiedades
IUPAC Name |
5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVFDZYQLGRLCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399914 | |
Record name | Hydroxy Pioglitazone (M-IV) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146062-44-4 | |
Record name | Leriglitazone [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146062444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Leriglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15021 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hydroxy Pioglitazone (M-IV) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LERIGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K824X25AYA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Hydroxypioglitazone interact with its target and what are the downstream effects?
A: Hydroxypioglitazone (PioOH) exerts its effects primarily by binding to and activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating glucose and lipid metabolism. [, ] PioOH binds to the ligand-binding domain (LBD) of PPARγ, inducing conformational changes that promote the recruitment of coactivator proteins like TRAP220. [, ] This coactivator recruitment enhances the transcriptional activity of PPARγ, leading to increased expression of genes involved in insulin sensitivity, lipid metabolism, and inflammation. [, , ]
Q2: How does Hydroxypioglitazone compare to its parent drug, Pioglitazone, in terms of PPARγ activation and downstream effects?
A: While both Pioglitazone (Pio) and PioOH activate PPARγ, PioOH demonstrates lower binding affinity for PPARγ LBD and reduced potency in coregulator recruitment assays compared to Pio. [, ] Structurally, PioOH exhibits an altered hydrogen bonding network with PPARγ LBD, potentially explaining its reduced potency. [, ] Interestingly, PioOH shows greater stabilization of the PPARγ AF-2 coactivator binding surface, leading to more sustained coactivator binding and enhanced transcriptional efficacy in certain cell-based assays. [, ] This suggests that PioOH, despite its lower potency, might exert distinct effects on PPARγ activity compared to Pio.
Q3: Are there any differences in the pharmacokinetic profiles of Pioglitazone and Hydroxypioglitazone?
A: Human studies have shown that PioOH can reach serum concentrations equal to or exceeding those of Pio after Pio administration. [, ] This highlights the physiological relevance of PioOH and suggests potential differences in absorption, distribution, metabolism, and excretion compared to its parent drug.
Q4: What analytical methods are commonly employed to quantify Hydroxypioglitazone in biological samples?
A: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique frequently used for quantifying PioOH in biological matrices like human plasma. [, ] This method enables accurate measurement of PioOH concentrations for pharmacokinetic studies and clinical research.
Q5: What is the significance of studying drug metabolites like Hydroxypioglitazone?
A: Understanding the activity of drug metabolites like PioOH is crucial because they can circulate at significant levels in the body and potentially contribute to both therapeutic and adverse effects. [] Characterizing their interactions with drug targets and comparing them to the parent drug provides valuable insights for drug design, optimizing efficacy, and minimizing unintended consequences.
Q6: Have any drug interactions been reported with Hydroxypioglitazone?
A: While specific drug interactions with PioOH haven't been extensively studied, research indicates that cranberry and saw palmetto extracts might inhibit the activity of CYP2C8, an enzyme involved in PioOH formation. [] This suggests a potential for altered PioOH levels with co-administration, highlighting the need for further investigation into potential interactions.
Q7: Are there any known resistance mechanisms associated with Hydroxypioglitazone's activity?
A: While the provided research doesn't directly address resistance mechanisms specific to PioOH, it's known that PPARγ activity can be modulated by various factors, including genetic variations, post-translational modifications, and coregulator availability. [] Further research is necessary to determine if any specific resistance mechanisms exist for PioOH and its interaction with PPARγ.
Q8: What are the implications of the distinct pharmacological profile of Hydroxypioglitazone compared to Pioglitazone?
A: The observation that PioOH, despite lower potency, displays unique effects on PPARγ activity suggests that it might contribute differently to the overall therapeutic and potentially adverse effects observed with Pioglitazone treatment. [] This highlights the importance of considering the activity of metabolites like PioOH when evaluating drug efficacy and safety profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.